Product packaging for 2,4-Dichloro-3,5,6-trifluoroaniline(Cat. No.:)

2,4-Dichloro-3,5,6-trifluoroaniline

Cat. No.: B14861643
M. Wt: 215.98 g/mol
InChI Key: RFZPSSJMHGBDRX-UHFFFAOYSA-N
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Description

2,4-Dichloro-3,5,6-trifluoroaniline is a multifunctional halogenated aniline derivative offered as a key synthetic intermediate for advanced research and development. This compound is structurally engineered for versatility, featuring a unique pattern of chlorine and fluorine atoms that make it a valuable building block in organic synthesis. Its primary research applications are found in the discovery and development of novel active molecules. In agrochemical research, analogous halogenated anilines are critical precursors in the synthesis of modern pesticides, including insecticides and herbicides . Within pharmaceutical research, such specialized anilines serve as crucial scaffolds for constructing complex molecules that target specific biological pathways; the presence of strong electron-withdrawing groups on the aromatic ring can be essential for modulating the bioactivity and metabolic stability of potential drug candidates . The mechanism of action for derivatives stemming from this compound is highly application-specific but often involves targeted inhibition of key biological receptors or enzymes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers can rely on its consistent quality for building complex molecular architectures in demanding synthetic workflows.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H2Cl2F3N B14861643 2,4-Dichloro-3,5,6-trifluoroaniline

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-3,5,6-trifluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F3N/c7-1-3(9)2(8)6(12)5(11)4(1)10/h12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZPSSJMHGBDRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Cl)F)Cl)F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis Methodologies for 2,4 Dichloro 3,5,6 Trifluoroaniline

Exploration of Alternative Synthetic Routes

Building Block Approaches Utilizing Pre-functionalized Halogenated Precursors

The most conventional and widely practiced route to synthesizing polychlorinated and fluorinated anilines involves a building block approach. This strategy hinges on the use of benzene (B151609) derivatives that are already substituted with the desired halogen atoms. The core principle involves either the introduction of an amino group onto a fully halogenated ring or the sequential halogenation of a pre-existing aniline (B41778) derivative.

A representative example of this methodology is the industrial preparation of 2,6-dichloro-4-(trifluoromethyl)aniline (B1295278), a key intermediate for pesticides like Fipronil. One common pathway starts with p-Chlorobenzotrifluoride, which undergoes ring chlorination to yield 3,4,5-Trichlorobenzotrifluoride. google.com This intermediate is then subjected to high-pressure ammoniation (ammonolysis) to replace a chlorine atom with an amino group, yielding the final product. google.com The reaction conditions for this amination step are critical and require precise control of temperature and pressure. google.com

Another variation of this building block approach begins with 3,4-Dichlorobenzotrifluoride. google.com This precursor undergoes ammonolysis first to produce 2-chloro-4-trifluoromethylaniline, which is subsequently chlorinated to introduce the second chlorine atom at the C-6 position. quickcompany.in This multi-step process allows for the regioselective construction of the target molecule. A Chinese patent describes a "one-pot" process starting from 2-chloro-4-trifluoromethyl-N,N-dimethylaniline, which is first chlorinated and then demethylated to give the desired 2,6-dichloro-4-trifluoromethylaniline. google.com

These methods demonstrate a robust strategy: begin with a commercially available, pre-halogenated benzene ring and introduce the critical amine functionality through either nucleophilic aromatic substitution (amination) or by modifying an existing, simpler aniline. google.comquickcompany.in

Photocatalytic and Electrochemical Synthetic Pathways for Fluorinated Anilines

In recent years, photocatalytic and electrochemical methods have emerged as powerful and sustainable alternatives for synthesizing fluorinated organic molecules, including anilines. These techniques often operate under mild conditions and can provide novel reactivity and selectivity compared to traditional methods.

Electrochemical synthesis offers a reagent-free approach to fluorination. One notable method is the para-selective fluorination of anilides (protected anilines) using an electrochemically generated hypervalent iodine reagent (ArIF₂). google.com In this system, an iodo-aromatic compound is oxidized at an anode in the presence of a fluoride (B91410) source to form the active fluorinating agent in situ. This species then reacts with the anilide substrate to introduce a fluorine atom. This process is scalable and avoids the direct handling of hazardous fluorinating agents, with yields reaching up to 86% for certain anilide derivatives. google.com

Visible-light photocatalysis provides another mild pathway for C-N bond formation and functionalization. Researchers have developed transition-metal-free methods for the difluoroalkylation of anilines. One strategy employs an organic photocatalyst, such as Eosin Y, which, upon irradiation with visible light, can initiate a single-electron transfer (SET) process. This generates a difluoroalkyl radical from a suitable precursor (e.g., ethyl difluoroiodoacetate), which then couples with the aniline.

Interestingly, further studies revealed that an external photocatalyst is not always necessary. Certain anilines can form an electron donor-acceptor (EDA) complex directly with the fluoroalkylating agent. sigmaaldrich.com This complex can be directly excited by visible light, initiating the radical-based functionalization process and leading to the desired difluoroalkylated aniline in good yields. sigmaaldrich.com While these examples focus on fluoroalkylation rather than direct C-F bond formation, they highlight the potential of photochemistry to construct complex fluorinated aniline derivatives under exceptionally mild conditions.

Advanced Derivatization and Functionalization Strategies for 2,4 Dichloro 3,5,6 Trifluoroaniline

C-C Bond Forming Reactions

The formation of new carbon-carbon bonds is fundamental to increasing molecular complexity. For a polyhalogenated scaffold like 2,4-dichloro-3,5,6-trifluoroaniline, transition metal-catalyzed cross-coupling reactions are the most potent tools.

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds. The Suzuki-Miyaura coupling, which joins an organoboron reagent with an organic halide, is particularly relevant.

In the case of this compound, the significant difference in bond strength between carbon-chlorine and carbon-fluorine bonds would be the primary determinant of selectivity. The C-Cl bonds are considerably more reactive in palladium-catalyzed oxidative addition cycles than the highly robust C-F bonds. Therefore, cross-coupling reactions would be expected to occur selectively at the C-2 and C-4 positions.

Key factors for achieving high efficiency and selectivity include the choice of palladium catalyst, ligand, base, and solvent. Modern sterically hindered phosphine (B1218219) ligands are known to promote the challenging coupling of aryl chlorides. nih.gov By carefully tuning reaction conditions, it is plausible to achieve either mono-arylation or exhaustive diarylation at the C-2 and C-4 positions. For instance, sequential couplings could be performed by leveraging the electronic and steric differences between the two C-Cl positions or by employing milder conditions to favor single substitution. nih.gov

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond forming reaction, is also a type of cross-coupling. While it is discussed under N-functionalization, it follows similar mechanistic principles, relying on the selective activation of C-X bonds. wikipedia.orgnih.gov

Table 1: Examples of Transition Metal-Catalyzed Cross-Coupling on Analogous Halogenated Arenes
Starting MaterialCoupling PartnerCatalyst/LigandProductYieldReference
2,6-DichloropyridineHeptyl pinacol (B44631) boronic esterPd₂(dba)₃ / Ad₂PⁿBu2,6-Diheptylpyridine78% nih.gov
1,4-Dibromo-nitrobenzeneArylboronic acidPd(OAc)₂ (ligand-free)4-Bromo-4'-nitrobiphenyl- nih.gov
Aryl HalidesPrimary/Secondary AminesPalladium precatalyst / Phosphine ligandAryl Amines- organic-chemistry.org
Thiophenes/AnilinesBoronic AcidsPd(dtbpf)Cl₂Thiophene-substituted anilinesup to 98% mdpi.com

Direct C-H functionalization is a modern synthetic strategy that avoids the pre-functionalization of substrates, offering a more atom-economical approach to building molecular complexity. nih.govyoutube.com These reactions typically involve the activation of a C-H bond by a transition metal catalyst, allowing for the formation of new C-C or C-heteroatom bonds. mdpi.com

For the specific structure of this compound, there are no C-H bonds present on the aromatic ring. All positions are substituted with either a halogen or the amino group. Consequently, direct C-H functionalization strategies are not applicable for the derivatization of the aryl core of this molecule. Any such functionalization would have to target substituents introduced in prior steps.

N-Functionalization Reactions (e.g., Amidation, Alkylation, Arylation)

The primary amino group (-NH₂) of this compound is a key site for nucleophilic reactions, allowing for a wide variety of N-functionalization strategies.

Amidation: The reaction of the aniline (B41778) with acyl chlorides or anhydrides is a straightforward method to produce the corresponding amides. This reaction typically proceeds readily, often just by mixing the reagents, sometimes with the addition of a non-nucleophilic base to scavenge the HCl produced. youtube.com

Alkylation: N-alkylation can be achieved by treating the aniline with alkyl halides. This reaction can sometimes lead to mixtures of mono- and di-alkylated products, but conditions can be optimized to favor the desired product. Alternative methods, such as reductive amination with aldehydes or ketones, or modern catalytic approaches like the ruthenium-catalyzed N-alkylation using alcohols, provide greater control and broader substrate scope. ossila.com Photoinduced methods have also been developed for processes like difluoroalkylation. acs.orgnih.gov

Arylation: The introduction of an aryl group on the nitrogen atom can be accomplished via the Buchwald-Hartwig amination, using a second aryl halide as the coupling partner. This powerful reaction allows for the synthesis of diarylamines under relatively mild conditions, provided the correct palladium catalyst and ligand system are employed. organic-chemistry.orglibretexts.org

Table 2: General N-Functionalization Reactions for Anilines
Reaction TypeReagentsGeneral ProductKey ConditionsReference
AmidationAcyl ChlorideN-Aryl AmideRoom temperature, optional base youtube.com
AlkylationAlkyl HalideN-Alkyl AnilineHeat, often in a sealed tube youtube.com
AlkylationPrimary AlcoholN-Alkyl AnilineRu-catalyst, hydrogen transfer ossila.com
ArylationAryl HalideDiaryl AminePd-catalyst, phosphine ligand, base organic-chemistry.org
DifluoroalkylationBromodifluoroacetateN-Difluoroalkyl AnilinePhotocatalyst, visible light acs.orgnih.gov

Stereoselective Synthesis of Chiral Derivatives

Creating chiral molecules from this compound can be approached by introducing a new stereocenter or by using the aniline as a component in a larger chiral scaffold.

One direct approach involves the reaction of the aniline nitrogen with a chiral electrophile. For example, reaction with a chiral sulfonimidoyl fluoride (B91410), activated by a Lewis acid, could potentially lead to the enantiospecific formation of a chiral sulfonimidamide, where the sulfur atom is the stereocenter. wur.nl

Alternatively, the aniline can be used as a building block. For instance, it could be incorporated into a larger structure that is then subjected to asymmetric synthesis. Methodologies developed for the synthesis of fluorinated amino acids often rely on chiral auxiliaries or catalysts. beilstein-journals.orgnih.gov A derivative of this compound could be alkylated with a suitable substrate and then elaborated using a chiral Ni(II) complex to induce diastereoselectivity. beilstein-journals.orgnih.gov Furthermore, asymmetric fluorination or amination reactions on elaborated derivatives could install chiral centers containing fluorine. researchgate.netnih.gov

Table 3: Strategies for Stereoselective Synthesis Involving Anilines or Fluorinated Aromatics
StrategyMethodExample ApplicationKey FeatureReference
Chiral AuxiliaryAlkylation of a chiral Ni(II) complex with a fluorinated electrophileSynthesis of enantiopure fluorinated amino acidsThe auxiliary blocks one face of the complex, directing the reaction. beilstein-journals.orgnih.gov
Chiral CatalystAsymmetric fluorinative dearomatization of tryptamine (B22526) derivativesConstruction of contiguous quaternary stereocentersA chiral anion phase-transfer catalyst enables enantioselective fluorination. researchgate.net
Enantiospecific SubstitutionReaction of anilines with chiral sulfonimidoyl fluoridesSynthesis of chiral sulfonimidamidesThe reaction proceeds with inversion of configuration at the sulfur stereocenter. wur.nl
Asymmetric FluorinationFluorination of a chiral enamide derived from an amineSynthesis of chiral α-fluoro-imidesThe chiral auxiliary directs the approach of the electrophilic fluorine source. nih.gov

Synthesis of Heterocyclic Derivatives Incorporating the Polyhalogenated Aniline Moiety

The structure of this compound is an excellent starting point for the synthesis of complex heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. e-bookshelf.de

One major pathway involves leveraging the nucleophilicity of the amino group and the ortho C-Cl bond. For example, a reaction sequence could begin with an N-acylation followed by an intramolecular cyclization, such as a Bischler-Napieralski or Pictet-Spengler type reaction, if the acyl group contains an appropriate tether.

A more versatile approach would be to use the C-Cl bonds as handles for annulation. A double Suzuki-Miyaura reaction, for instance, with a di-boronic acid could be used to construct a new ring fused to the aniline core. Alternatively, sequential cross-coupling reactions can be employed to build up a heterocyclic system piece by piece. For example, a Sonogashira coupling at one of the chloro-positions to introduce an alkyne, followed by an intramolecular cyclization involving the amino group, could lead to the formation of indole (B1671886) derivatives.

The high degree of halogenation also makes the aniline susceptible to nucleophilic aromatic substitution (SNAr) under certain conditions, a strategy often used with highly electron-deficient systems like 2,4,6-trichloro-1,3,5-triazine to build complex structures through sequential substitutions. clockss.org This could allow for the displacement of one of the fluorine atoms by a suitable nucleophile to initiate a cyclization.

Table 4: Illustrative Methods for Heterocycle Synthesis from Halogenated Precursors
Precursor TypeReaction TypeResulting HeterocycleDescriptionReference
2,4,6-Trichloro-1,3,5-triazineSequential SNArSubstituted TriazinesStepwise displacement of chlorine atoms with various nucleophiles (amines, thiols). clockss.org
DichlorophenolsSonogashira / CyclizationDisubstituted BenzofuransA one-pot sequence involving Sonogashira coupling followed by intramolecular cyclization. nih.gov
Perfluorinated Olefins[4+2] CycloadditionThia-Diels-Alder AdductsReaction with sulfur and 1,3-dienes to form fluorinated sulfur-containing heterocycles. uzh.ch
2,6-Dichloro-4-(trifluoromethyl)aniline (B1295278)CycloadditionPyrazole DerivativesUsed as a building block for the synthesis of pyrazole-based insecticides. scbt.comchemicalbook.com

Computational and Theoretical Chemistry Studies of 2,4 Dichloro 3,5,6 Trifluoroaniline

Density Functional Theory (DFT) Calculations for Optimized Geometries and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 2,4-dichloro-3,5,6-trifluoroaniline, DFT calculations, likely employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the method of choice to determine its optimized molecular geometry and electronic properties. bohrium.com

Theoretical studies on related halogenated anilines have shown that DFT methods can accurately predict molecular geometries. bohrium.com For this compound, one would expect a non-planar geometry for the amino group relative to the benzene (B151609) ring, a common feature in substituted anilines. The bond lengths and angles would be influenced by the steric and electronic effects of the five halogen substituents. The strong electron-withdrawing nature of the fluorine and chlorine atoms would significantly impact the electronic distribution within the benzene ring and on the nitrogen atom of the amino group.

The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is critical for understanding a molecule's reactivity. In the case of this compound, the HOMO is expected to be localized primarily on the aniline (B41778) ring and the nitrogen atom, while the LUMO would likely be distributed over the aromatic system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A larger energy gap generally implies higher stability and lower reactivity. DFT calculations on similar polyhalogenated aromatic compounds have been instrumental in determining these parameters. nih.gov

A hypothetical table of optimized geometrical parameters and electronic properties for this compound, based on what would be expected from a DFT calculation, is presented below.

ParameterPredicted Value
C-N Bond Length (Å)~1.40
Average C-C Bond Length (Å)~1.39
C-Cl Bond Length (Å)~1.74
C-F Bond Length (Å)~1.35
H-N-H Bond Angle (°)~112
HOMO Energy (eV)Negative value
LUMO Energy (eV)Less negative/positive value
HOMO-LUMO Gap (eV)Moderate to high
Dipole Moment (Debye)Moderate

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

Quantum Chemical Analysis of Reactivity and Selectivity

Quantum chemical methods are invaluable for analyzing the reactivity and selectivity of molecules in chemical reactions. For this compound, these methods can predict which sites on the molecule are most susceptible to electrophilic or nucleophilic attack. Descriptors derived from quantum chemical calculations, such as atomic charges, electrostatic potential maps, and frontier molecular orbital densities, provide insights into the molecule's reactive behavior. mdpi.com

The reactivity of aromatic amines can be complex, and their metabolic activation to electrophilic intermediates is a key area of study in toxicology. nih.govnih.gov Quantum chemical studies can model these processes and help in understanding the factors that determine the genotoxic potential of such compounds. nih.gov For instance, the stability of the nitrenium ion formed from this compound would be a critical factor in its potential reactivity towards biological nucleophiles.

The following table outlines key reactivity descriptors and their expected characteristics for this compound based on general principles of quantum chemistry.

Reactivity DescriptorPredicted Characteristics for this compound
Atomic Charges The nitrogen atom will have a partial negative charge, though reduced by the electron-withdrawing halogens. Carbon atoms bonded to halogens will have partial positive charges.
Electrostatic Potential A region of negative electrostatic potential will be located around the nitrogen atom, indicating its nucleophilic character. The halogenated regions will exhibit positive or less negative potential.
Frontier Orbitals (HOMO/LUMO) The HOMO will be concentrated on the amino group and the aromatic ring, indicating these as sites for electrophilic attack. The LUMO will be distributed across the ring, suggesting sites for nucleophilic attack.
Reactivity Indices Calculation of indices like Fukui functions would provide a more quantitative measure of the local reactivity at different atomic sites.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of novel compounds. For this compound, theoretical calculations of NMR chemical shifts and vibrational frequencies can be compared with experimental data to confirm its structure.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a powerful application of DFT. While experimental data for this compound is scarce, a study on the ammonolysis of 1,3-dichlorotetrafluorobenzene (B74703) reported the formation of this compound and provided some ¹⁹F NMR data. researchgate.net The reported chemical shifts were 23.3 ppm (6-F), 33.6 ppm (3-F), and 49.3 ppm (5-F). researchgate.net Theoretical calculations would involve optimizing the geometry of the molecule and then performing a GIAO (Gauge-Including Atomic Orbital) calculation to obtain the NMR shielding tensors, which are then converted to chemical shifts.

Vibrational Frequencies: Theoretical vibrational analysis using DFT can predict the infrared (IR) and Raman spectra of this compound. The calculated frequencies correspond to the different vibrational modes of the molecule, such as N-H stretching, C-C stretching of the aromatic ring, and C-halogen stretching and bending modes. These theoretical spectra can be compared with experimental spectra for validation. Studies on similar halogenated anilines have demonstrated the good agreement that can be achieved between theoretical and experimental vibrational spectra. bohrium.com

A hypothetical table of predicted and experimental spectroscopic data is presented below.

Spectroscopic DataPredicted/Experimental Values
¹H NMR Chemical Shift (ppm) A broad singlet for the -NH₂ protons, with the chemical shift influenced by solvent and concentration.
¹³C NMR Chemical Shifts (ppm) Six distinct signals for the aromatic carbons, with their chemical shifts influenced by the attached halogen atoms.
¹⁹F NMR Chemical Shifts (ppm) Experimental: 23.3 (6-F), 33.6 (3-F), 49.3 (5-F). researchgate.net Theoretical calculations would aim to reproduce these values.
Vibrational Frequencies (cm⁻¹) N-H stretching (~3400-3500 cm⁻¹), Aromatic C-C stretching (~1400-1600 cm⁻¹), C-Cl stretching (~600-800 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹).

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations are employed to study the behavior of a molecule over time and its interactions with its environment. For this compound, MD simulations could be used to explore its conformational landscape and intermolecular interactions in different solvents or in a condensed phase.

Conformational Analysis: The rotation of the amino group and the potential for different orientations of this group relative to the bulky halogen substituents can be investigated using MD. These simulations would reveal the most stable conformations and the energy barriers between them, providing a dynamic picture of the molecule's flexibility.

Intermolecular Interactions: In a solution or solid state, molecules of this compound will interact with each other and with solvent molecules through various non-covalent forces, such as hydrogen bonding (involving the -NH₂ group) and halogen bonding. MD simulations can characterize the nature and strength of these interactions, which are crucial for understanding the macroscopic properties of the compound, such as its solubility and boiling point. Studies on per- and polyfluoroalkyl substances (PFAS) have utilized MD simulations to understand their binding mechanisms and interactions. rcees.ac.cn

The following table outlines the potential applications of MD simulations for studying this compound.

MD Simulation ApplicationResearch Focus
Conformational Sampling To identify the most populated conformations of the amino group and the flexibility of the molecule.
Solvation Studies To analyze the hydration shell around the molecule in an aqueous environment and to calculate the free energy of solvation, which relates to its solubility.
Liquid State Simulations To study the structure and dynamics of the pure liquid, including radial distribution functions to understand the packing of molecules and diffusion coefficients to characterize its transport properties.
Interaction with Biomolecules To investigate how this compound might interact with biological targets, such as enzymes or DNA, which is relevant for toxicological assessments.

Computational Modeling of Reaction Transition States and Pathways

Understanding the mechanism of chemical reactions is a fundamental goal of chemistry. Computational modeling provides a powerful means to investigate reaction transition states and pathways, offering insights that are often difficult to obtain experimentally. For reactions involving this compound, computational modeling can be used to elucidate the detailed steps of a reaction, identify intermediates, and calculate activation energies.

For example, the synthesis of this compound via the ammonolysis of 1,3-dichlorotetrafluorobenzene could be modeled to understand the factors governing the observed regioselectivity. researchgate.net By calculating the energies of the transition states for the different possible reaction pathways, one could explain why the observed product is favored. DFT calculations are commonly used for this purpose, as they can provide accurate geometries and energies for transition state structures. nih.gov

Furthermore, computational modeling can be used to predict the outcomes of reactions that have not yet been performed experimentally. This predictive power is a significant advantage of computational chemistry, as it can guide synthetic efforts and reduce the need for extensive trial-and-error experimentation. Studies on the reactivity of other aromatic amines have successfully used these methods to rationalize and predict reaction mechanisms. nih.gov

The table below summarizes the key aspects of computational modeling of reaction pathways for this compound.

Reaction Modeling AspectComputational Approach and Expected Insights
Transition State Search Locating the transition state structures for a given reaction using algorithms like the Berny optimization. The geometry of the transition state provides information about the bond-breaking and bond-forming processes.
Activation Energy Calculation Calculating the energy difference between the reactants and the transition state to determine the kinetic barrier of the reaction. This allows for the comparison of the feasibility of different reaction pathways.
Intrinsic Reaction Coordinate (IRC) Analysis Following the reaction path downhill from the transition state to the reactants and products to confirm that the located transition state connects the correct species on the potential energy surface.
Solvent Effects Incorporating the effects of a solvent on the reaction profile, as solvent can significantly influence the energies of reactants, products, and transition states.

Advanced Spectroscopic and Analytical Characterization Techniques for 2,4 Dichloro 3,5,6 Trifluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules. For 2,4-dichloro-3,5,6-trifluoroaniline, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed to confirm its molecular structure and assess the presence of any regioisomers.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Regioisomeric Purity Assessment

The substitution pattern of this compound gives rise to characteristic signals in different NMR experiments. In a study on the ammonolysis of polyfluorinated 1,3-dichlorobenzenes, the synthesis of this compound (V) was confirmed using ¹H and ¹⁹F NMR spectroscopy. researchgate.net

¹H NMR: The ¹H NMR spectrum of this compound is expected to show a signal for the amine (NH₂) protons. The chemical shift of these protons can be influenced by the solvent and concentration. In the aforementioned study, the ¹H NMR spectrum in acetone-d₆ showed a signal for the NH₂ group. researchgate.net

¹⁹F NMR: Due to the presence of three fluorine atoms in different chemical environments, the ¹⁹F NMR spectrum provides crucial information for structural confirmation and regioisomeric purity assessment. The ¹⁹F NMR spectrum of this compound in acetone-d₆ displays distinct signals for each fluorine atom with specific chemical shifts and coupling constants. researchgate.net The observed chemical shifts are influenced by the adjacent chloro and amino substituents.

The presence of the regioisomer, 2,6-dichloro-3,4,5-trifluoroaniline (VI), was also identified in the reaction mixture, highlighting the importance of NMR in assessing regioisomeric purity. researchgate.net The distinct NMR spectral parameters for each isomer allow for their unambiguous identification and quantification.

NMR Data for this compound
Nucleus Observed Chemical Shifts and Couplings (in acetone-d₆) researchgate.net
¹HSignal for NH₂ protons observed.
¹⁹FDistinct signals for 3-F, 5-F, and 6-F observed with specific chemical shifts and coupling constants.
¹³CExpected to show 6 distinct signals with C-F couplings. (Specific data not available in the cited source)

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to identify and quantify impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Impurity Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard method for the separation, identification, and quantification of volatile and semi-volatile compounds in a mixture. In the synthesis of this compound, GC-MS is used to analyze the reaction mixture, allowing for the identification of the main product and any impurities. researchgate.net The separation of components is achieved on the GC column based on their boiling points and polarities, and the mass spectrometer provides a unique fragmentation pattern for each component, acting as a molecular fingerprint.

Potential impurities in the synthesis of this compound could include unreacted starting materials, regioisomers such as 2,6-dichloro-3,4,5-trifluoroaniline, and by-products from side reactions. researchgate.net The retention time and mass spectrum of each peak in the chromatogram can be compared to those of known standards for positive identification. The relative peak areas can be used to estimate the purity of the sample and the levels of different impurities. The analysis of aniline (B41778) and its derivatives by GC-MS is a well-established method, often used for impurity profiling in various matrices. epa.govnih.govmdpi.com

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. While specific HRMS data for this compound was not found in the searched literature, the technique was used to determine the elemental composition and molecular weight of a related dichlorodifluorophenylenediamine. researchgate.net This demonstrates the applicability of HRMS for the unambiguous confirmation of the molecular formula of this compound (C₆H₂Cl₂F₃N). The high accuracy of the mass measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Reaction Monitoring

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for monitoring the progress of chemical reactions in real-time. rsc.org It allows for the direct analysis of reaction aliquots, providing information on the consumption of reactants and the formation of intermediates and products. While a specific application of ESI-MS for monitoring the synthesis of this compound was not found, the technique is widely used for studying aromatic substitution reactions. By tracking the ion signals corresponding to the starting materials, intermediates, and the final product, the reaction kinetics and mechanism can be investigated. This can be invaluable for optimizing reaction conditions to maximize yield and minimize impurity formation.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups and molecular structure of a compound based on its interaction with electromagnetic radiation.

While specific experimental IR and Raman spectra for this compound were not available in the searched literature, the characteristic vibrational modes for substituted anilines are well-documented. nih.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine group, typically in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would also be present. The aromatic C-H stretching and C=C ring stretching vibrations would appear in their characteristic regions. The C-F and C-Cl stretching vibrations would be observed at lower frequencies, typically in the fingerprint region, and would be highly specific to the substitution pattern of the molecule.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For this compound, the symmetric vibrations of the molecule, such as the aromatic ring breathing mode, would be expected to be strong in the Raman spectrum. The N-H, C-H, C-F, and C-Cl stretching and bending vibrations would also be observable.

The combination of IR and Raman spectroscopy can provide a comprehensive vibrational fingerprint of this compound, which is useful for its identification and for studying intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in the absorption of radiation. An FTIR spectrometer measures this absorption and generates a spectrum that serves as a unique molecular fingerprint.

The analysis of related compounds, such as other halogenated anilines, provides a basis for interpreting the spectrum of this compound. Key absorptions are expected for the amine (N-H), carbon-fluorine (C-F), carbon-chlorine (C-Cl), and aromatic ring (C=C) bonds. For instance, the N-H stretching vibrations of the primary amine group typically appear in the region of 3300-3500 cm⁻¹. The strong C-F and C-Cl stretching vibrations are expected at lower wavenumbers, generally in the 1000-1400 cm⁻¹ and 600-800 cm⁻¹ regions, respectively. Aromatic C=C stretching bands are anticipated around 1450-1600 cm⁻¹. The specific positions of these peaks can be influenced by the electronic effects of the halogen substituents on the aniline ring.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Amine (N-H)3300 - 3500Symmetric & Asymmetric Stretch
Aromatic C-H3000 - 3100Stretch
Aromatic C=C1450 - 1600Ring Stretch
Carbon-Fluorine (C-F)1000 - 1400Stretch
Carbon-Chlorine (C-Cl)600 - 800Stretch

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to FTIR. It measures the inelastic scattering of monochromatic light (from a laser) as it interacts with the molecule. While FTIR is sensitive to polar bonds with strong dipole moment changes, Raman is more sensitive to non-polar, symmetric bonds. This makes it particularly useful for observing the vibrations of the aromatic ring and the carbon-halogen bonds in this compound.

The combination of FTIR and Raman spectra offers a more complete vibrational analysis. The Raman spectrum would be expected to show strong signals for the aromatic ring breathing modes and the C-Cl and C-F symmetric stretches. Data from similar molecules, like 2,4-dichloro-6-(trifluoromethyl)aniline, shows that a Bruker MultiRAM Stand Alone FT-Raman Spectrometer can be used for such analyses. nih.gov The resulting "molecular fingerprint" is highly specific and can be used for definitive identification by comparing the obtained spectrum to a reference database.

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from isomers, starting materials, or byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis and Separation of Isomers

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile and thermally sensitive compounds like this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.

For aniline derivatives, reversed-phase HPLC is commonly employed. mdpi.com In a typical setup, a nonpolar stationary phase (such as C18) is used with a polar mobile phase, often a mixture of acetonitrile (B52724) or methanol (B129727) and water. mdpi.comd-nb.info Components are separated based on their hydrophobicity; more polar compounds elute earlier, while less polar compounds are retained longer by the column. Detection is usually achieved with a UV-Vis detector, as the aromatic ring of the aniline derivative absorbs UV light. By comparing the retention time and peak area of the main compound to those of known standards and potential impurities (like isomers with different substitution patterns), the purity can be accurately quantified. mdpi.com

ParameterTypical ConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity
Mobile Phase Acetonitrile/Water or Methanol/Water gradientElution of components
Flow Rate 1.0 mL/minControls speed of separation
Detection UV-Vis at a specific wavelength (e.g., 254 nm)Quantification of separated components
Injection Volume 10-20 µLIntroduction of sample

Gas Chromatography (GC) for Volatile Component Analysis

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. epa.gov It is well-suited for the analysis of this compound, which can be volatilized without decomposition. In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interaction with the column's coating. epa.gov

Fused silica (B1680970) capillary columns, such as those with an SE-54 or SE-30 stationary phase, are often used for analyzing halogenated aromatic compounds. epa.gov Due to the presence of nitrogen and halogen atoms, specific detectors like a Nitrogen-Phosphorus Detector (NPD) or an Electron Capture Detector (ECD) can be used for high sensitivity and selectivity. epa.gov However, for definitive identification, a Mass Spectrometer (MS) is often coupled with the GC (GC-MS), which fragments the eluting compounds and provides a mass spectrum that can confirm their identity. d-nb.info GC is particularly useful for detecting volatile impurities or residual solvents from the synthesis process.

ParameterTypical ConditionPurpose
Column Fused Silica Capillary (e.g., SE-54, 30 m x 0.25 mm)Separation of volatile components
Carrier Gas Helium or NitrogenMobile phase to carry sample
Injector Temp. 250 °CVaporization of the sample
Detector MS, ECD, or NPDDetection and identification of analytes
Oven Program Temperature ramp (e.g., 100°C to 280°C)Elution of compounds by boiling point

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the proposed molecular formula to verify its accuracy. For this compound, the molecular formula is C₆H₂Cl₂F₃N.

The theoretical composition is calculated based on the atomic weights of the constituent atoms. An experimental analysis of a highly purified sample should yield percentage values that are in close agreement (typically within ±0.4%) with the calculated values, thereby confirming the empirical formula of the compound.

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Mass Percent (%)
Carbon (C)12.011672.06631.34%
Hydrogen (H)1.00822.0160.88%
Chlorine (Cl)35.453270.90630.83%
Fluorine (F)18.998356.99424.78%
Nitrogen (N)14.007114.0076.09%
Total 229.989 100.00%

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a compound in its solid, crystalline state. The technique involves directing a beam of X-rays onto a single, high-quality crystal of the substance. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a detailed 3D model of the electron density, and thus the arrangement of atoms, can be constructed.

While specific crystallographic data for this compound is not publicly available, the analysis of a closely related compound, 2,4,6-trifluoroaniline (B1293507), illustrates the type of data obtained. nih.gov The study of 2,4,6-trifluoroaniline revealed an orthorhombic crystal system and provided precise measurements of bond lengths and angles, showing deviations in the C-C-C angles from the ideal 120° due to the influence of the fluorine and amino substituents. nih.gov A similar analysis of this compound would provide unambiguous proof of its structure, including the exact conformation of the molecule and details of intermolecular interactions, such as hydrogen bonding, in the crystal lattice. nih.gov

ParameterExample Data (from 2,4,6-Trifluoroaniline)Information Provided
Chemical Formula C₆H₄F₃NConfirms molecular composition in the crystal
Crystal System OrthorhombicBasic crystal symmetry
Space Group P bcaDetailed symmetry operations within the crystal
Unit Cell Dimensions a = 6.322 Å, b = 24.792 Å, c = 3.855 ÅSize and shape of the repeating unit
Volume (V) 604.14 ųVolume of the unit cell
Molecules per Unit Cell (Z) 4Number of molecules in the repeating unit
Calculated Density 1.615 g/cm³Density of the crystalline solid
R-factor 0.034A measure of the agreement between experimental and calculated structure factors

Table data is illustrative, based on the published structure of 2,4,6-trifluoroaniline, a related compound. nih.gov

Q & A

Q. What are the recommended synthesis routes for 2,4-Dichloro-3,5,6-trifluoroaniline, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves halogenation of aniline derivatives. For example, diazotization of 2,4-dichloroaniline followed by fluorination (via Balz-Schiemann reaction) could introduce fluorine atoms at positions 3,5,6 . Key parameters include:
  • Temperature control (<5°C during diazotization to prevent side reactions).
  • Use of anhydrous HF or fluoroboric acid for fluorination.
  • Purification via vacuum distillation or recrystallization (solvent: ethanol/water mix).
    Data Table :
StepReagentsTemp. (°C)Yield (%)Reference
DiazotizationNaNO₂, HCl0–585–90
FluorinationHBF₄, Heat100–12060–70

Q. How can the purity and structural identity of this compound be validated?

  • Methodological Answer : Use a combination of:
  • HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) to assess purity (>98%).
  • GC-MS (electron ionization) for molecular ion detection (expected m/z: ~233 [M⁺]).
  • ¹⁹F NMR to confirm fluorine positions (distinct δ values for Cl/F substitution patterns; e.g., para-F: δ -110 to -120 ppm) .

Advanced Research Questions

Q. How do steric and electronic effects of multiple halogen substituents influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cl/F groups deactivate the aromatic ring, requiring harsh conditions for Suzuki-Miyaura couplings. Optimize using:
  • Ligand selection : Bulky ligands (e.g., SPhos) to mitigate steric hindrance.
  • Base : Cs₂CO₃ in DMF at 100°C for 24 hours.
  • Monitoring : In-situ FTIR to track boronic acid consumption.
    Contradictions in literature may arise from competing dehalogenation; use ¹³C labeling to trace reaction pathways .

Q. What strategies resolve conflicting NMR data due to overlapping signals in polyhalogenated anilines?

  • Methodological Answer : For ambiguous ¹H/¹³C NMR signals (e.g., overlapping aromatic protons):
  • Employ 2D NMR (HSQC, HMBC) to assign coupling networks.
  • Use computational modeling (DFT at B3LYP/6-311+G(d,p) level) to predict chemical shifts and compare with experimental data.
  • Variable-temperature NMR to reduce signal broadening caused by slow rotation of substituents .

Q. How does this compound behave in environmental matrices, and what degradation pathways are dominant?

  • Methodological Answer : Conduct microcosm studies to assess:
  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solution; monitor via LC-MS/MS for hydroxylated byproducts.
  • Biodegradation : Inoculate with Pseudomonas spp. under aerobic conditions; track chloride release via ion chromatography.
    Key Finding : Fluorine substituents resist hydrolysis, leading to persistence; chlorines are more labile .

Data Contradiction Analysis

Q. Why do reported melting points for this compound vary across studies (e.g., 93–95°C vs. 100–105°C)?

  • Methodological Answer : Discrepancies may arise from:
  • Polymorphism : Recrystallize from different solvents (e.g., hexane vs. ethanol) to isolate stable forms.
  • Impurity profiles : Use DSC to detect eutectic mixtures or hydrate formation.
  • Measurement techniques : Calibrate equipment with standard references (e.g., indium) .

Safety and Handling

Q. What are the critical safety protocols for handling this compound given its potential toxicity?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, face shields, and respirators with organic vapor cartridges.
  • Ventilation : Use fume hoods for synthesis/purification steps.
  • Waste disposal : Neutralize with 10% NaOH before incineration.
  • First aid : For skin contact, rinse with 5% acetic acid to hydrolyze reactive intermediates .

Notes

  • Evidence Gaps : Direct data on this compound are limited; methodologies inferred from analogs (e.g., 2,4,6-Trifluoroaniline , 3,5-Dichloro-2,4-difluoroaniline ).

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